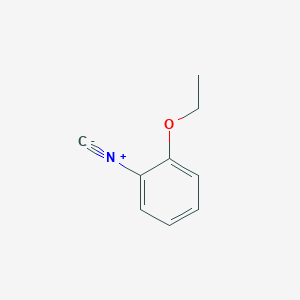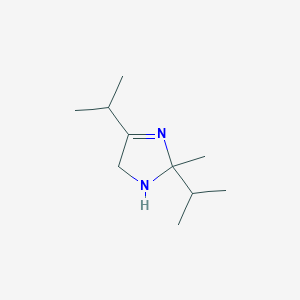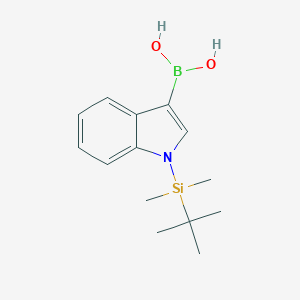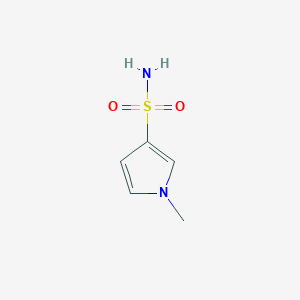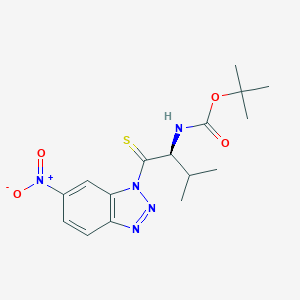
Carbonocyanidothioicamide, di-2-propenyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diallylcyanothioformamide is an organic compound characterized by the presence of diallyl groups attached to a cyanothioformamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallylcyanothioformamide typically involves the reaction of diallylamine with cyanothioformamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of N,N-Diallylcyanothioformamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diallylcyanothioformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanothioformamide group to amines or other reduced forms.
Substitution: The diallyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N-Diallylcyanothioformamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and functional materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Diallylcyanothioformamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its diallyl groups can undergo polymerization or cross-linking reactions, contributing to its versatility in various applications. The cyanothioformamide core can participate in coordination chemistry, forming complexes with metal ions.
Comparación Con Compuestos Similares
N,N-Dimethylformamide (DMF): A common polar solvent used in organic synthesis.
N,N-Dimethylacetamide (DMA): Another polar solvent with similar applications to DMF.
N,N-Diallylamine: A related compound with diallyl groups but lacking the cyanothioformamide core.
Uniqueness: N,N-Diallylcyanothioformamide is unique due to the presence of both diallyl groups and a cyanothioformamide core, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler dialkyl amides or diallylamines.
Propiedades
Número CAS |
178811-54-6 |
|---|---|
Fórmula molecular |
C8H10N2S |
Peso molecular |
166.25 g/mol |
Nombre IUPAC |
1-cyano-N,N-bis(prop-2-enyl)methanethioamide |
InChI |
InChI=1S/C8H10N2S/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-6H2 |
Clave InChI |
MLYKDCUXEREXFX-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=S)C#N |
SMILES canónico |
C=CCN(CC=C)C(=S)C#N |
Sinónimos |
Carbonocyanidothioic amide, di-2-propenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


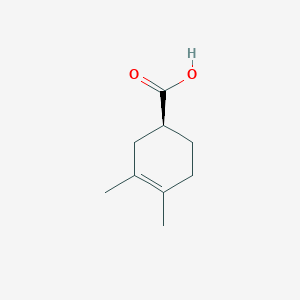
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)
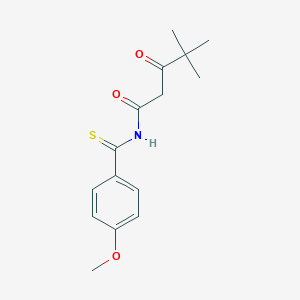
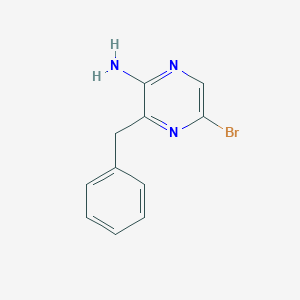
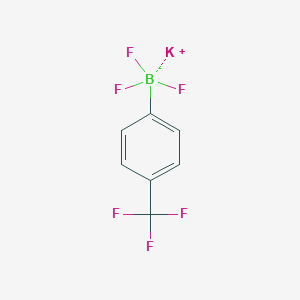
![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
